molecular formula C32H39P B3068049 (2-Biphenyl)di-1-adamantylphosphine CAS No. 224311-55-1

(2-Biphenyl)di-1-adamantylphosphine

Cat. No.: B3068049
CAS No.: 224311-55-1
M. Wt: 454.6 g/mol
InChI Key: MSKLBRMTWIUCEQ-UHFFFAOYSA-N
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Description

(2-Biphenyl)di-1-adamantylphosphine is a phosphine ligand known for its bulky and rigid structure. The compound is characterized by the presence of two adamantyl groups and a biphenyl moiety attached to a phosphorus atom. This unique structure imparts significant steric hindrance, making it an effective ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Biphenyl)di-1-adamantylphosphine typically involves the reaction of di-1-adamantylphosphine with 2-bromobiphenyl. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Biphenyl)di-1-adamantylphosphine undergoes various types of reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the phosphorus atom forms bonds with different metal centers.

    Oxidation and Reduction: The phosphorus atom in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphine hydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include metal halides such as palladium chloride or nickel bromide. The reactions are typically carried out in solvents like dichloromethane or toluene at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substitution Reactions: The major products are metal-phosphine complexes.

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major product is the corresponding phosphine hydride.

Scientific Research Applications

(2-Biphenyl)di-1-adamantylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Biphenyl)di-1-adamantylphosphine exerts its effects is primarily through its role as a ligand. The bulky adamantyl groups provide steric protection to the metal center, preventing unwanted side reactions and enhancing the selectivity of the catalytic process. The biphenyl moiety contributes to the electronic properties of the ligand, influencing the reactivity and stability of the metal complex.

Comparison with Similar Compounds

Similar Compounds

    Di-1-adamantylphosphine: Lacks the biphenyl moiety, making it less sterically hindered and electronically different.

    Di-1-adamantylchlorophosphine: Contains a chlorine atom instead of the biphenyl group, altering its reactivity and applications.

    Di-1-adamantylbenzylphosphine: Features a benzyl group instead of biphenyl, affecting its steric and electronic properties.

Uniqueness

(2-Biphenyl)di-1-adamantylphosphine stands out due to its combination of steric bulk from the adamantyl groups and the electronic influence of the biphenyl moiety. This unique structure makes it particularly effective in catalytic applications where both steric and electronic factors are crucial.

Properties

IUPAC Name

bis(1-adamantyl)-(2-phenylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39P/c1-2-6-28(7-3-1)29-8-4-5-9-30(29)33(31-16-22-10-23(17-31)12-24(11-22)18-31)32-19-25-13-26(20-32)15-27(14-25)21-32/h1-9,22-27H,10-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLBRMTWIUCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224311-55-1
Record name 224311-55-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven dried Schlenk tube was charged with magnesium turnings (240 mg, 9.89 mmol), 2-bromo-biphenyl (1.55 mL, 7.5 mmol). The tube was evacuated and backfilled with argon two times. To the above mixture THF (15 mL) was added through a rubber septum and the reaction mixture was heated to a mild reflux for 3 hours. The reaction mixture was then temporarily cooled to room temperature for the addition of cuprous chloride (930 mg, 9.45 mmol) followed by a solution of the di-1-adamantylchlorophosphine in 5 mL THF. Heating was resumed for an additional 3 hours. The reaction mixture was cooled to room temperature, and ether (50 mL) and pentane (50 mL) were added. The resulting suspension was stirred for 10 minutes, during which time a heavy dark-brown precipitate formed. The suspension was filtered and the solid was collected on a fritted funnel. The solid was partitioned between ethyl acetate-ether (100 mL 1:1) and 38% ammonium hydroxide-water (100 mL 1:1). The mixture was vigorously shaken several times over 30 minutes. The aqueos layer washed twice with ether-ethyl acetate (1:1, 100 mL). The combined organic layers were washed with brine (2×50 mL), dried over anhydrous magnesium sulfate, decanted, and concentrated in vacuo. The product was crystallized from toluene/methanol to afford 450 mg (5.8%) product as a white solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
930 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
5.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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